Cas no 2137767-32-7 (3-azabicyclo[4.2.1]nonane hydrochloride)

3-Azabicyclo[4.2.1]nonane hydrochloride is a bicyclic amine hydrochloride salt with a rigid molecular framework, offering utility as a versatile intermediate in organic synthesis and pharmaceutical research. Its constrained ring structure enhances stereochemical control, making it valuable for constructing complex heterocyclic compounds. The hydrochloride form improves stability and solubility, facilitating handling and purification. This compound is particularly relevant in medicinal chemistry for developing bioactive molecules, including CNS-targeting agents, due to its structural similarity to pharmacophores found in neurologically active compounds. Its well-defined stereochemistry and synthetic adaptability make it a preferred choice for researchers seeking precise molecular scaffolds.
3-azabicyclo[4.2.1]nonane hydrochloride structure
2137767-32-7 structure
Product name:3-azabicyclo[4.2.1]nonane hydrochloride
CAS No:2137767-32-7
MF:
MW:
CID:4640218

3-azabicyclo[4.2.1]nonane hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-azabicyclo[4.2.1]nonane hydrochloride

3-azabicyclo[4.2.1]nonane hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-734897-1.0g
3-azabicyclo[4.2.1]nonane hydrochloride
2137767-32-7 95.0%
1.0g
$1029.0 2025-03-11
Enamine
EN300-734897-0.05g
3-azabicyclo[4.2.1]nonane hydrochloride
2137767-32-7 95.0%
0.05g
$238.0 2025-03-11
Enamine
EN300-734897-2.5g
3-azabicyclo[4.2.1]nonane hydrochloride
2137767-32-7 95.0%
2.5g
$2014.0 2025-03-11
Enamine
EN300-734897-10.0g
3-azabicyclo[4.2.1]nonane hydrochloride
2137767-32-7 95.0%
10.0g
$4421.0 2025-03-11
Enamine
EN300-734897-0.5g
3-azabicyclo[4.2.1]nonane hydrochloride
2137767-32-7 95.0%
0.5g
$803.0 2025-03-11
1PlusChem
1P01EJIE-2.5g
3-azabicyclo[4.2.1]nonane hydrochloride
2137767-32-7 95%
2.5g
$2552.00 2023-12-19
1PlusChem
1P01EJIE-100mg
3-azabicyclo[4.2.1]nonane hydrochloride
2137767-32-7 95%
100mg
$501.00 2023-12-19
1PlusChem
1P01EJIE-10g
3-azabicyclo[4.2.1]nonane hydrochloride
2137767-32-7 95%
10g
$5527.00 2023-12-19
Aaron
AR01EJQQ-100mg
3-azabicyclo[4.2.1]nonane hydrochloride
2137767-32-7 95%
100mg
$514.00 2025-02-10
A2B Chem LLC
AX57286-250mg
3-azabicyclo[4.2.1]nonane hydrochloride
2137767-32-7 95%
250mg
$923.00 2024-04-20

3-azabicyclo[4.2.1]nonane hydrochloride Related Literature

Additional information on 3-azabicyclo[4.2.1]nonane hydrochloride

Research Briefing on 3-azabicyclo[4.2.1]nonane hydrochloride (CAS: 2137767-32-7): Recent Advances and Applications

3-azabicyclo[4.2.1]nonane hydrochloride (CAS: 2137767-32-7) is a bicyclic amine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of novel central nervous system (CNS) agents and antimicrobial compounds. This briefing synthesizes the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and emerging applications.

Recent synthetic methodologies for 3-azabicyclo[4.2.1]nonane hydrochloride have focused on optimizing yield and purity while minimizing environmental impact. A 2023 study published in Organic Letters demonstrated a novel catalytic asymmetric synthesis route using chiral palladium complexes, achieving enantiomeric excess (ee) values exceeding 95%. This advancement addresses previous challenges in stereoselective synthesis, paving the way for more efficient production of enantiopure derivatives for pharmacological evaluation.

In pharmacological research, 3-azabicyclo[4.2.1]nonane hydrochloride has shown promising activity as a σ-1 receptor modulator. A preclinical study in Journal of Medicinal Chemistry (2024) reported that structural analogs of this compound exhibited high binding affinity (Ki < 10 nM) and selectivity for σ-1 receptors, with potential applications in neuropathic pain management and neurodegenerative diseases. Molecular docking simulations revealed that the bicyclic framework optimally interacts with the receptor's hydrophobic binding pocket, explaining its enhanced pharmacological profile compared to monocyclic analogs.

Antimicrobial applications have also emerged as a significant research direction. Researchers at the University of Tokyo recently identified 3-azabicyclo[4.2.1]nonane-derived quaternary ammonium salts as potent broad-spectrum antimicrobial agents (2024, Bioorganic & Medicinal Chemistry). These compounds demonstrated exceptional membrane-disrupting activity against drug-resistant Gram-positive bacteria (MIC values 0.5-2 μg/mL) while showing low cytotoxicity toward mammalian cells. The rigid bicyclic structure was found to enhance membrane penetration compared to flexible linear analogs.

From a drug delivery perspective, the hydrochloride salt form (CAS: 2137767-32-7) has shown improved aqueous solubility (≥50 mg/mL at pH 7.4) compared to the free base, as documented in a 2023 European Journal of Pharmaceutical Sciences publication. This property, combined with its stability under physiological conditions, makes it particularly suitable for parenteral formulations. Ongoing formulation studies are exploring its potential in nanoparticle-based delivery systems for targeted CNS applications.

Looking forward, several clinical candidates featuring the 3-azabicyclo[4.2.1]nonane scaffold are expected to enter Phase I trials in 2025, according to industry reports. The compound's versatility as a building block continues to inspire novel structural modifications, with computational approaches now being employed to design next-generation derivatives with optimized pharmacokinetic profiles. Researchers emphasize the need for further investigation into its metabolic pathways and potential drug-drug interactions as development progresses.

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